Metostilenol

Description

Metostilenol (CAS: 103980-45-6) is a pharmaceutical compound listed among diverse therapeutic agents in regulatory and chemical databases . Metostilenol’s structural identity remains unspecified, but its CAS registry number confirms its distinct chemical identity.

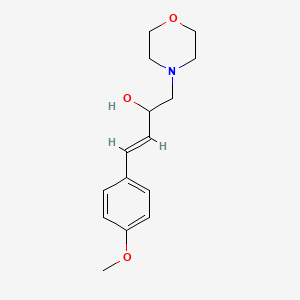

Structure

3D Structure

Properties

CAS No. |

103980-45-6 |

|---|---|

Molecular Formula |

C15H21NO3 |

Molecular Weight |

263.33 g/mol |

IUPAC Name |

(E)-4-(4-methoxyphenyl)-1-morpholin-4-ylbut-3-en-2-ol |

InChI |

InChI=1S/C15H21NO3/c1-18-15-6-3-13(4-7-15)2-5-14(17)12-16-8-10-19-11-9-16/h2-7,14,17H,8-12H2,1H3/b5-2+ |

InChI Key |

JIQSYJYZZDCLEF-GORDUTHDSA-N |

SMILES |

COC1=CC=C(C=C1)C=CC(CN2CCOCC2)O |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(CN2CCOCC2)O |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(CN2CCOCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Metostilenol involves the reaction of 4-methoxyphenylacetaldehyde with morpholine in the presence of a base, followed by reduction to yield the final product. The reaction conditions typically include:

Temperature: Room temperature to 50°C

Solvent: Ethanol or methanol

Catalyst: Sodium borohydride or lithium aluminum hydride for the reduction step

Industrial Production Methods: Industrial production of Metostilenol would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Types of Reactions:

Oxidation: Metostilenol can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Secondary amines.

Substitution: Alkylated morpholine derivatives.

Scientific Research Applications

Metostilenol has been studied primarily for its potential as an antidepressant. its unique structure also makes it a candidate for research in other fields:

Chemistry: As a model compound for studying morpholine derivatives.

Biology: Investigating its effects on neurotransmitter systems.

Medicine: Potential applications in treating neurological disorders.

Industry: Possible use as an intermediate in the synthesis of other pharmaceuticals.

Mechanism of Action

Metostilenol exerts its effects by interacting with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to other antidepressants, but the presence of the morpholine ring may confer unique pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Metostilenol shares regulatory listings with compounds such as metoprolol (CAS: 37350-58-6) and metronidazole (CAS: 443-48-1). A hypothetical comparison based on chemical and pharmacological profiles is outlined below:

Pharmacokinetic and Pharmacodynamic Considerations

While direct data for Metostilenol are absent, guidelines for comparing pharmacokinetics (e.g., absorption, metabolism) and pharmacodynamics (e.g., mechanism of action) from can be extrapolated:

- Metoprolol : High oral bioavailability (~50%), hepatic metabolism via CYP2D6, elimination half-life of 3–7 hours .

- Metronidazole : Rapid absorption, hepatic metabolism to active metabolites, half-life of 6–8 hours .

- Metostilenol: Unknown parameters; further studies required to assess bioavailability, metabolism, and excretion.

Biological Activity

Metostilenol is a synthetic compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Metostilenol, supported by relevant data, case studies, and research findings.

Metostilenol exhibits a variety of biological activities, which can be categorized as follows:

- Antimicrobial Activity : Preliminary studies suggest that Metostilenol may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : Research indicates that Metostilenol may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : The compound has shown promise in scavenging free radicals, thereby reducing oxidative stress in cellular environments.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antioxidant | Scavenging of free radicals |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of Metostilenol against various bacterial strains. The results indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with Metostilenol compared to control groups.

- Methodology : Bacterial cultures were treated with varying concentrations of Metostilenol, and CFUs were counted after incubation.

- Findings : The compound demonstrated a dose-dependent inhibition of bacterial growth.

Case Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory effects of Metostilenol in a murine model of inflammation.

- Methodology : Mice were administered Metostilenol prior to inducing inflammation through lipopolysaccharide (LPS) injection.

- Findings : Treated mice exhibited lower levels of inflammatory markers such as TNF-alpha and IL-6 compared to untreated controls.

Pharmacological Studies

Recent pharmacological studies have highlighted the potential therapeutic applications of Metostilenol:

- Mechanistic Insights : In vitro studies suggest that Metostilenol may inhibit specific enzymes involved in inflammatory pathways, leading to decreased production of inflammatory mediators.

- Toxicity Profile : Toxicological assessments indicate that Metostilenol has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.

Comparative Analysis with Other Compounds

Metostilenol's biological activity has been compared to other known compounds with similar properties.

Q & A

Q. What criteria establish mechanistic causality in Metostilenol’s therapeutic effects?

- Methodological Answer : Employ Koch’s postulates-inspired criteria: (1) Dose-dependent response, (2) Temporal correlation between target modulation and effect, (3) Reversal via genetic/pharmacological inhibition, (4) Consistency across independent models. Use pathway enrichment analysis to link molecular targets to phenotypic outcomes .

Ethical and Reporting Standards

Q. How to address ethical concerns in Metostilenol trials involving vulnerable populations?

- Guidelines : Follow CONSORT or STROBE checklists for clinical/observational studies. Disclose conflicts of interest and data-sharing plans in compliance with FAIR principles. For vulnerable groups (e.g., pediatric patients), include additional safeguards like independent data monitoring committees .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.